Cardivin A

Description

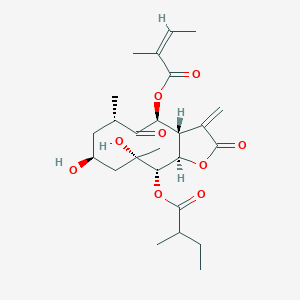

Cardivin A is a bioactive sesquiterpene lactone isolated from Carpesium divaricatum, a perennial herb traditionally used in East Asian medicine for treating fever, inflammation, and parasitic infections . It belongs to the germacranolide class, characterized by a 10-membered ring fused to a lactone moiety. This compound is produced in vitro through stem tip cultures of C. divaricatum, which are cultivated in hormone-free, modified MS medium under controlled conditions .

Biological Activity: this compound exhibits potent cytotoxicity against human cancer cell lines. In osteosarcoma (U-2 OS, SAOS-2) and colorectal carcinoma (HCT116) cells, it demonstrated IC₅₀ values of 3–9 µM, comparable to the control drug doxorubicin (IC₅₀: 0.11–2.40 µM) . In another study, this compound showed ED₅₀ values of 1.16–3.19 mg/mL against unspecified human cancer cell lines, though this potency varies significantly when converted to molarity (~2.5–7 mM) due to differences in assay conditions or cell line specificity . Its mechanism of action remains under investigation, but its structural features, including isobutyryloxy and epoxy groups, are hypothesized to mediate its bioactivity .

Properties

Molecular Formula |

C25H36O9 |

|---|---|

Molecular Weight |

480.5 g/mol |

IUPAC Name |

[(3aR,4S,6S,8S,10S,11S,11aR)-8,10-dihydroxy-6,10-dimethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-3-methylidene-2,5-dioxo-3a,4,6,7,8,9,11,11a-octahydrocyclodeca[b]furan-11-yl] 2-methylbutanoate |

InChI |

InChI=1S/C25H36O9/c1-8-12(3)22(28)32-19-17-15(6)24(30)33-20(17)21(34-23(29)13(4)9-2)25(7,31)11-16(26)10-14(5)18(19)27/h8,13-14,16-17,19-21,26,31H,6,9-11H2,1-5,7H3/b12-8-/t13?,14-,16-,17-,19-,20+,21-,25-/m0/s1 |

InChI Key |

NAOJFCUVTXMIRE-ZOANBUIWSA-N |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1[C@H]2[C@H]([C@@H](C(=O)[C@H](C[C@@H](C[C@]1(C)O)O)C)OC(=O)/C(=C\C)/C)C(=C)C(=O)O2 |

Canonical SMILES |

CCC(C)C(=O)OC1C2C(C(C(=O)C(CC(CC1(C)O)O)C)OC(=O)C(=CC)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of this compound with Structurally Related Compounds

Key Findings

Potency Variation :

- This compound and E show comparable cytotoxicity (IC₅₀: 3–9 µM) , but Cardivin D and cernuumolides exhibit higher potency against leukemia cells (IC₅₀: 1.84–5.53 µM), surpassing the positive control imatinib .

- Discrepancies in this compound’s ED₅₀ (mg/mL) versus IC₅₀ (µM) values highlight the impact of assay methodologies and cell line specificity .

Structure-Activity Relationships: Isobutyryloxy Groups: Critical for cytotoxicity in this compound and antimicrobial activity in 8,9-epoxy-10-isobutyryloxyrhamnosyl ester . Stereochemistry: Cardivin B’s 7 defined stereocenters (out of 8) suggest that stereochemical precision may influence target binding and bioavailability . Hydroxyl Substituents: Cernuumolides I and J’s hydroxyl groups may enhance anti-leukemic efficacy by improving solubility or target interaction .

Functional Diversity: While this compound and D primarily target cancer cells, 8,9-epoxy-10-isobutyryloxyrhamnosyl ester shows divergent antimicrobial activity, underscoring the functional versatility of germacranolides .

Q & A

Q. What chromatographic methods are recommended for isolating Cardivin A from plant extracts?

this compound is typically isolated via column chromatography (CC) on silica gel with gradient elution systems (e.g., hexane/ethyl acetate and ethyl acetate/methanol). Fractions are monitored using TLC and RP-HPLC/DAD. Final purification employs isocratic HPLC with methanol/water mixtures. Structural confirmation relies on MS, ¹H NMR, and ¹³C NMR (including 2D experiments) compared to literature data .

Q. How should cytotoxicity assays for this compound be designed to ensure reproducibility?

Use validated cell lines (e.g., osteosarcoma U-2 OS, SAOS-2; colorectal carcinoma HCT116) and the MTT assay for viability testing. Include doxorubicin as a positive control. Standardize treatment duration (e.g., 48–72 hours), solvent controls (e.g., DMSO), and triplicate measurements. Report IC₅₀ values with confidence intervals and validate results across independent experiments .

Q. What spectral techniques are essential for characterizing this compound’s structure?

Combine high-resolution mass spectrometry (HR-MS) with ¹H/¹³C NMR (COSY, HSQC, HMBC) to assign stereochemistry and functional groups. Compare data to published spectra for known sesquiterpene lactones. For novel analogs, include X-ray crystallography or computational modeling if ambiguity persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

Contradictions may arise from cell line heterogeneity, assay conditions (e.g., serum concentration, incubation time), or compound stability. Perform dose-response curves across multiple cell models, document batch-to-batch variability in compound purity, and validate findings using orthogonal assays (e.g., apoptosis markers, clonogenic survival). Cross-reference experimental protocols with prior studies to identify methodological discrepancies .

Q. What strategies are effective for elucidating this compound’s mechanism of action in cancer cells?

Combine transcriptomics (RNA-seq) and proteomics to identify dysregulated pathways. Use siRNA knockdown or CRISPR-Cas9 to validate target genes. Flow cytometry can assess cell cycle arrest/apoptosis, while molecular docking studies may predict protein interactions. Prioritize functional assays over correlative data to establish causality .

Q. How should researchers design isolation protocols to address this compound’s low natural abundance?

Optimize extraction solvents (e.g., chloroform for non-polar constituents) and employ hyphenated techniques like LC-MS for real-time fraction monitoring. Consider semi-synthesis from abundant precursors or biotechnological approaches (e.g., plant cell cultures) to scale production .

Methodological and Reproducibility Considerations

Q. What quality controls are critical for validating this compound’s purity in phytochemical studies?

Use HPLC-PDA (≥95% purity threshold) and NMR to detect impurities. Quantify residual solvents via GC-MS. For biological assays, include a "compound-only" control (without cells) to rule out assay interference. Document storage conditions (e.g., −80°C under argon) to prevent degradation .

Q. How can researchers mitigate spectral data misinterpretation when characterizing this compound analogs?

Assign all peaks in NMR spectra, including minor signals that may indicate isomers or degradation products. Use deuterated solvents to avoid peak splitting artifacts. For complex mixtures, employ LC-NMR or prep-HPLC to isolate individual compounds before analysis .

Q. What frameworks are suitable for integrating ethnopharmacological data with this compound research?

Align in vitro findings with traditional uses via network pharmacology (e.g., mapping cytotoxicity data to ethnomedically reported anti-inflammatory effects). Validate hypotheses using in vivo models (e.g., murine xenografts) and correlate bioactivity with phytochemical profiles of source plant extracts .

Q. How should synergistic studies between this compound and clinical chemotherapeutics be structured?

Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Test fixed-ratio dilutions and validate with 3D cell cultures or patient-derived organoids. Include pharmacokinetic compatibility assessments (e.g., CYP450 inhibition assays) to evaluate clinical translatability .

Data Reporting and Compliance

Q. What metadata should accompany this compound’s spectral data in publications?

Include instrument parameters (e.g., NMR frequency, HPLC column type), solvent systems, and reference compound data. For cytotoxicity studies, report cell line authentication details (e.g., STR profiling), passage numbers, and raw data (e.g., absorbance values for MTT assays) in supplementary materials .

Q. How can researchers ensure compliance with systematic review standards when synthesizing this compound data?

Follow PRISMA guidelines: define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies), assess bias via tools like ROBINS-I, and perform meta-analyses using standardized effect sizes (e.g., log-transformed IC₅₀ values). Register the review protocol in PROSPERO to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.